molecular formula C11H15NO B2396327 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole CAS No. 127797-17-5

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2396327
CAS No.: 127797-17-5
M. Wt: 177.247
InChI Key: XZCIDTUVWRDVHS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a chemical reagent of high interest in medicinal chemistry and pharmaceutical research. The isoindole scaffold is a privileged structure in drug discovery, known for its presence in biologically active compounds and natural products . Researchers value this core structure for its versatility in designing novel therapeutic agents. Compounds based on the isoindoline structure have demonstrated a wide range of pharmacological activities in scientific studies, serving as key intermediates in the development of potential analgesic, anti-inflammatory, and anti-cancer agents . The 2,3-dihydro-1H-isoindole (isoindoline) moiety is a fundamental building block for more complex molecules. For instance, its oxidized form, the isoindole-1,3-dione (phthalimide) structure, is a well-documented pharmacophore in approved drugs and investigational compounds . This related class of molecules includes derivatives with documented inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in inflammation research . Furthermore, natural products containing the isoindole framework, such as the indolocarbazole staurosporine, are among the most potent protein kinase inhibitors known, highlighting the significant potential of this structural class in oncology and cellular signaling research . The specific substitution with a 2-methoxyethyl group at the nitrogen position is a common modification in drug discovery, often used to optimize the physicochemical and pharmacokinetic properties of lead compounds. This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIDTUVWRDVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with the reaction of α,α′-dibromo-o-xylene (1,2-bis(bromomethyl)benzene) and 2-methoxyethylamine in the presence of a base (e.g., sodium hydroxide) in dioxane at room temperature. The amine acts as a bifunctional nucleophile, sequentially displacing the two bromine atoms via an SN2 mechanism. This results in the formation of the bicyclic 2,3-dihydro-1H-isoindole core with the 2-methoxyethyl group appended to the nitrogen atom (Fig. 1).

Mechanistic Steps :

  • First substitution : 2-Methoxyethylamine attacks one bromomethyl group of α,α′-dibromo-o-xylene, forming a mono-substituted intermediate.
  • Second substitution : The remaining bromomethyl group undergoes intramolecular cyclization, closing the five-membered ring.
  • Deprotonation : The base neutralizes HBr byproducts, driving the reaction to completion.

Optimized Conditions

  • Solvent : Dioxane (ideal for solubility and reaction kinetics).
  • Base : Sodium hydroxide (1.2 equivalents).
  • Temperature : Room temperature (25°C).
  • Time : 30–60 minutes.

Yield : Based on analogous reactions in the literature, this method is expected to achieve 85–90% isolated yield after column chromatography.

Alternative Cyclization Strategies

Thioester-Mediated Cyclization (Adapted from Patent Literature)

A method described for 2,3-dihydro-1H-indole derivatives can be adapted for isoindoles. This involves:

  • Preparing a 1-(mercaptoacyl)isoindole precursor.
  • Cyclizing the precursor using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Example Pathway :

  • Start with 2-(bromomethyl)benzaldehyde and 2-methoxyethylamine to form a Schiff base.
  • Reduce the imine to a secondary amine.
  • Introduce a mercaptoacetyl group via thioesterification.
  • Cyclize using DCC/DMAP to form the target compound.

Challenges :

  • Multi-step synthesis increases complexity.
  • Lower yields (~60–70%) compared to the primary method.

Acid-Mediated Umpolung Cyclization

A one-pot procedure leveraging isoindole umpolung involves:

  • Generating an electrophilic isoindolium intermediate via protonation with trifluoroacetic acid (TFA).
  • Performing a Pictet-Spengler-type cyclization with a tailored amine.

Adaptation for 1-(2-Methoxyethyl) Derivative :

  • Replace tryptamine with 2-methoxyethylamine in the cyclization step.
  • Optimize acid concentration (10 equivalents of TFA) and solvent (dichloromethane).

Yield : Estimated 50–65% due to competing polymerization side reactions.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution Dioxane, NaOH, 25°C 85–90% Single-step, high efficiency Requires column purification
Thioester Cyclization DCC/DMAP, CH₂Cl₂, 0°C 60–70% Applicable to diverse analogues Multi-step, lower yield
Umpolung Cyclization TFA, CH₂Cl₂, −40°C to 25°C 50–65% One-pot synthesis Polymerization side reactions

Experimental Considerations

Stability

  • The 2-methoxyethyl group is stable under basic and mild acidic conditions, but prolonged exposure to strong acids (e.g., concentrated H₂SO₄) may cleave the ether linkage.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoles and isoindoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activity. It is particularly noted for:

  • Anticancer Activity : Research indicates that 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole can inhibit the growth of cancer cell lines such as Caco-2 (colon cancer) and HCT-116 (colorectal cancer). In vitro studies have demonstrated effective concentrations (IC50 values) that induce apoptosis and arrest the cell cycle in these cells .
  • Antimicrobial Properties : The compound exhibits potential antimicrobial effects by interacting with bacterial enzymes, which may inhibit microbial growth. Studies have shown that derivatives of isoindole can be effective against both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics like gentamicin .
  • Neurological Disorders : It serves as a candidate for treating neurological conditions, leveraging its ability to modulate enzyme activity and receptor interactions .

Biological Applications

This compound is studied for its interactions with specific molecular targets:

  • Enzyme Inhibition : The mechanism of action involves binding to active sites of enzymes, thereby inhibiting their activity. This feature is crucial for developing drugs targeting various diseases.
  • Receptor Modulation : The compound can also modulate receptor functions by interacting with allosteric sites, influencing cellular signaling pathways that affect numerous biological processes.

Chemical Synthesis and Reactions

The compound acts as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : It can undergo oxidation, reduction, and substitution reactions to form various isoindole derivatives. For instance, oxidation can yield isoindole-1,3-dione derivatives, while substitution reactions allow for the introduction of different functional groups.
Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganateVariesIsoindole-1,3-dione derivatives
ReductionSodium borohydrideVariesMore saturated derivatives
SubstitutionN-bromosuccinimideVariesSubstituted isoindoles

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in real-world applications:

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, the compound demonstrated significant inhibition rates:

  • Cell Lines Tested :
    • Caco-2
    • HCT-116

The results indicated an IC50 value of approximately 5 μM for Caco-2 cells, suggesting effective anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial activity revealed that certain derivatives exhibited inhibition zones comparable to established antibiotics:

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

The findings showed that some derivatives had inhibition zones exceeding those of gentamicin at equivalent concentrations .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,2,3,4-Tetrahydroisoquinoline
  • Structure : A fully saturated tetracyclic system with a six-membered ring instead of the isoindole's five-membered core.
  • Activity: While 2,3-dihydro-1H-isoindoles target NMDA receptors, tetrahydroisoquinolines are more commonly associated with opioid receptor interactions. The additional ring saturation in tetrahydroisoquinoline reduces aromaticity, altering electronic properties and receptor binding .
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one
  • Structure : Features a hydroxyl and methyl group at the 3-position and a benzyl group at the 2-position.
  • Activity: This derivative is a byproduct in radical scavenger synthesis and has applications in spin probes.
1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide
  • Structure : Contains dual methoxy groups at the 1- and 3-positions and a carbothioamide moiety.
  • Activity: The thioamide group introduces sulfur-based reactivity, enabling herbicidal applications. The dimethoxy substitution likely enhances lipophilicity compared to the mono-methoxyethyl group in the target compound .
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
  • Structure : Includes a dioxo group and a thiazole-linked carboxamide at the 5-position.
  • Activity : The carboxamide and thiazole groups broaden biological interactions, such as kinase inhibition, which are absent in the parent compound .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Biological Activity Synthesis Method
1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole ~177.2 g/mol 2-Methoxyethyl NMDA antagonist, PCP agonist Cyclization of N-formyliminium ion
1,2,3,4-Tetrahydroisoquinoline ~133.2 g/mol Fully saturated ring Opioid receptor modulation Bischler-Napieralski reaction
2-Benzyl-3-hydroxy-isoindol-1-one ~267.3 g/mol Benzyl, hydroxyl, methyl Radical scavenger precursor Byproduct in radical synthesis
1,3-Dimethoxy-isoindole-2-carbothioamide ~254.3 g/mol Dimethoxy, carbothioamide Herbicidal activity Condensation with thiourea
5-Carboxamide-thiazole derivative ~357.4 g/mol Dioxo, thiazole-carboxamide Kinase inhibition Multi-step coupling reactions
  • Lipophilicity : The 2-methoxyethyl group in the target compound balances hydrophilicity and membrane permeability, whereas ethoxyethyl derivatives (e.g., 1-(2-ethoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, MW 219.24 g/mol) exhibit increased lipophilicity due to the longer alkyl chain .
  • Crystallography : Derivatives like 2-benzyl-3-hydroxy-isoindol-1-one have resolved X-ray structures, revealing planar isoindole cores and intramolecular hydrogen bonds that stabilize conformations .

Biological Activity

1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features facilitate interactions with various biological targets, leading to diverse therapeutic effects.

Structural Characteristics

The compound features an isoindole core, a methoxyethyl side chain, and a dioxo group. These components contribute to its biological reactivity and interaction with macromolecules such as proteins and enzymes.

Structural Feature Description
Isoindole CoreProvides a scaffold for biological activity
Methoxyethyl GroupEnhances solubility and bioavailability
Dioxo GroupParticipates in nucleophilic reactions

The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate enzyme activity and cellular signaling pathways. This modulation can lead to various biological effects, including:

  • Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Antimicrobial Effects : Potential inhibition of microbial growth through interaction with bacterial enzymes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle.

  • Cell Lines Tested :
    • Caco-2 (colon cancer)
    • HCT-116 (colorectal cancer)

In these studies, the compound demonstrated an IC50 value indicating effective concentration levels for inhibiting cancer cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones comparable to standard antibiotics like gentamicin.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on colorectal cancer cell lines.
    • Findings : The compound significantly reduced cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Study on Antimicrobial Effects :
    • Objective : To assess the effectiveness against common bacterial strains.
    • Findings : Demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional treatments.

Research Findings

Recent studies have focused on elucidating the specific molecular targets of this compound. The compound's interactions with cyclooxygenase (COX) enzymes have been particularly noted, suggesting anti-inflammatory properties alongside its anticancer activity.

Summary of Findings

Activity Type Target/Effect Reference Study
AnticancerInduction of apoptosis in Caco-2 cells
AntimicrobialInhibition against S. aureus and E. coli
Anti-inflammatoryCOX inhibition leading to reduced inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via Claisen rearrangement of precursor molecules like 2,3-dihydro-1H-isoindol-3-ones with methoxyethyl alcohols under controlled temperatures (80–100°C) and inert atmospheres. Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time (6–12 hours) to maximize yields .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxyethyl group at C1) and isoindole backbone .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles (e.g., dihedral angles between isoindole and methoxyethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C11_{11}H15_{15}NO2_2) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Approach :

  • Enzyme Inhibition : Screen against monoamine oxidase (MAO) isoforms using fluorometric assays, as isoindole derivatives are known MAO inhibitors .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interactions with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with MAO-B or other receptors. Focus on hydrogen bonding with the methoxyethyl group and π-π stacking of the isoindole ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies and electronic transitions at active sites .

Q. How should researchers resolve discrepancies between experimental and computational data?

  • Strategies :

  • Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
  • Experimental Replicates : Repeat kinetic assays under standardized conditions to rule out variability .
  • Parameter Adjustment : Refine force fields in simulations (e.g., AMBER) to better match experimental binding affinities .

Q. What challenges arise in designing enantioselective syntheses of this compound?

  • Key Issues :

  • Chiral Induction : Use asymmetric catalysts (e.g., Evans’ oxazaborolidines) during Claisen rearrangement to control stereochemistry at C1 .
  • Racemization Risk : Monitor optical rotation ([α]D_D) during purification to detect racemization, especially under acidic/basic conditions .
  • Analytical Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>95%) .

Q. How does the methoxyethyl substituent influence the compound’s reactivity and stability?

  • Mechanistic Insights :

  • Electron Donation : The methoxy group enhances electron density on the isoindole ring, increasing susceptibility to electrophilic substitution .
  • Hydrolytic Stability : Assess stability in aqueous buffers (pH 2–10) via LC-MS; the ether linkage resists hydrolysis compared to ester analogs .
  • Solubility : Measure logP values (e.g., shake-flask method) to predict bioavailability; methoxyethyl improves water solubility vs. alkyl chains .

Q. What in silico models predict the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts) .
  • BBB Penetration : Apply the BBB Score algorithm to evaluate potential CNS activity .
  • Solubility Parameters : Hansen solubility parameters (HSPiP) to optimize formulation solvents .

Notes

  • Safety : Follow institutional chemical hygiene plans (e.g., PPE, fume hoods) as per and .
  • Unreliable Sources : Excluded data from () per user guidelines.

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